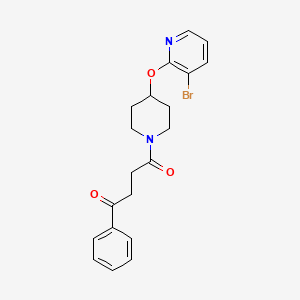![molecular formula C13H21N3O4S B2444958 N-{[1-(diméthylsulfamoyl)pipéridin-4-yl]méthyl}furan-3-carboxamide CAS No. 2034375-30-7](/img/structure/B2444958.png)
N-{[1-(diméthylsulfamoyl)pipéridin-4-yl]méthyl}furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic compound with a molecular formula of C13H21N3O4S and a molecular weight of 315.39 g/mol
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing piperidine and furan rings.
Biology: It may serve as a probe or ligand in biological studies, particularly those involving sulfamoyl-containing compounds.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Méthodes De Préparation
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoyl Group: This step typically involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Furan Ring: The final step involves coupling the piperidine-sulfamoyl intermediate with a furan carboxylic acid derivative under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, but specific details are not available.
Analyse Des Réactions Chimiques
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group or the furan ring, leading to the formation of corresponding amines or dihydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group or the furan ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions would depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism by which N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide exerts its effects would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfamoyl group could play a key role in these interactions, possibly through hydrogen bonding or other non-covalent interactions.
Comparaison Avec Des Composés Similaires
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide can be compared with other similar compounds, such as:
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide : This compound contains an isoxazole ring instead of a furan ring, which may confer different chemical and biological properties.
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide : This compound contains a fluorobenzamide group, which may affect its reactivity and interactions with biological targets.
The uniqueness of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-15(2)21(18,19)16-6-3-11(4-7-16)9-14-13(17)12-5-8-20-10-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPXVUPGGCXBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2444875.png)


![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2444882.png)
![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444883.png)


![2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2444887.png)

![ethyl 4-({3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2444892.png)




